2-Naphthalenemethanol
Overview
Description
(2-Naphthyl)methanol belongs to the class of organic compounds known as naphthalenes. Naphthalenes are compounds containing a naphthalene moiety, which consists of two fused benzene rings (2-Naphthyl)methanol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (2-naphthyl)methanol is primarily located in the membrane (predicted from logP) (2-Naphthyl)methanol can be converted into 1, 2-dihydroxy-7-hydroxymethylnaphthalene.
(2-naphthyl)methanol is a naphthylmethanol that is methanol in which one of the methyl hydrogens has been replaced by a (2-naphthyl) group. It has a role as a xenobiotic metabolite and a mouse metabolite.
Scientific Research Applications
Sorption Studies : It's used in research to study the sorption of naphthalene and its hydroxyl-substituted compounds onto biochars (Wang et al., 2017).
Photochemical Generation of Isomeric Naphthoquinone Methides : 2-Naphthalenemethanol is utilized in the photochemical generation of naphthoquinone methides such as 2,3-naphthoquinone-3-methide and 1,2-naphthoquinone-1-methide (Arumugam & Popik, 2009).
Photocleavable Protecting Group for Molecules : 2-Nitro-3-naphthalenemethanol (NNM) is an efficient photocleavable protecting group for molecules containing a carboxylic function, offering better photochemical properties than 2-nitrobenzyl chromophores (Singh & Khade, 2005).
Applications in Supramolecular Chemistry and Others : Naphthalene diimides are used in supramolecular chemistry, sensors, molecular switching devices, ion-channels, gelators, catalysis, medicinal applications, and artificial photosynthesis (Kobaisi et al., 2016).
Marker Compound in Capillary Electrophoresis : It's used as a marker compound in capillary electrophoresis to determine the critical micelle concentration (CMC) of anionic surfactants (Nakamura, Sano & Matsuura, 1998).
Fluorometric Assays : this compound is used in fluorometric assays for determining class I alcohol dehydrogenase activity in human serum (Wierzchowski, Dafeldecker, Holmquist & Vallee, 1989).
Photolabile Protection of Alcohols, Phenols, and Carboxylic Acids : It's used for photolabile protection of these compounds, resulting in fast release with good quantum and chemical yields (Kulikov, Arumugam & Popik, 2008).
Versatile Amino Protecting Group : 2-Naphthylmethyl (NAP) is a versatile amino protecting group used for chemo-selective cleavage of protected tertiary amines under mild conditions (Godin, Compain & Martin, 2003).
Metabolic Activation of 2-Methylnaphthalene : this compound participates in the metabolic activation of 2-methylnaphthalene, which is known for its teratogenic, carcinogenic, and cytotoxic properties (Li et al., 2022).
Photocaging Agent : It can be used as a photocaging agent under physiological conditions at specific wavelengths without significant damage to the biomolecule (Singh & Khade, 2002).
Isolated from Essential Oils : this compound is isolated from the essential oil of Cymbopogon distans and studied spectroscopically, identified by X-ray diffraction (Mathela et al., 1989).
Enantiodifferentiation in Complexes : Chiral discrimination in this compound complexes allows for differentiation between the two forms in a racemic mixture (Al-Rabaa et al., 1995).
Safety and Hazards
Mechanism of Action
Target of Action
2-Naphthalenemethanol primarily targets alveolar proteins in the lungs . Alveolar proteins play a crucial role in maintaining the structure and function of the lungs, and any disruption to these proteins can lead to significant pulmonary complications.
Mode of Action
The compound interacts with its targets through a process known as covalent binding . This means that this compound forms a strong, irreversible bond with alveolar proteins, altering their structure and function.
Biochemical Pathways
It is known that the compound is a metabolite of the environmental pollutant2-methylnaphthalene . This suggests that the compound may be involved in the metabolic pathways that process 2-methylnaphthalene.
Result of Action
The covalent binding of this compound to alveolar proteins results in pulmonary toxicity . This can lead to a range of adverse effects, including lung damage and respiratory distress.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of 2-methylnaphthalene in the environment can increase the production of this compound, potentially leading to higher levels of pulmonary toxicity .
Biochemical Analysis
. .
Biochemical Properties
2-Naphthalenemethanol participates in metabolic activation of 2-methylnaphthalene . It interacts with enzymes such as cytochrome P450 and sulfotransferases . These interactions lead to the formation of a hydroxylation metabolite of 2-methylnaphthalene .
Cellular Effects
It is known that its parent compound, 2-methylnaphthalene, is teratogenic, carcinogenic, and cytotoxic
Molecular Mechanism
The molecular mechanism of this compound involves its metabolic activation by cytochrome P450 enzymes and sulfotransferases . This leads to the formation of a hydroxylation metabolite of 2-methylnaphthalene .
Metabolic Pathways
This compound is involved in the metabolic activation of 2-methylnaphthalene . It interacts with enzymes such as cytochrome P450 and sulfotransferases
Properties
IUPAC Name |
naphthalen-2-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGWMAAZYZSWMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70166607 | |
Record name | 2-Naphthalenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70166607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1592-38-7 | |
Record name | 2-Naphthalenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1592-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Naphthalenemethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001592387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-NAPHTHALENEMETHANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408615 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Naphthalenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70166607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-Naphthyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Naphthalenemethanol?
A1: this compound has a molecular formula of C11H10O and a molecular weight of 158.20 g/mol.
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Researchers utilize various spectroscopic methods to characterize this compound, including GC-MS [, , , , , , , , , ], NMR (1H, 3H, and 11B) [, ], and UV-Vis spectroscopy [, ]. These techniques provide insights into its structure, purity, and interactions with other molecules.
Q3: How is this compound used in photochemistry?
A3: this compound and its derivatives serve as photocleavable protecting groups (caging groups) for alcohols, phenols, and carboxylic acids [, , , ]. Upon irradiation with UV light, these compounds release the protected substrate rapidly and efficiently, making them valuable tools in chemical synthesis and biological studies.
Q4: What is the mechanism of photocleavage for this compound derivatives?
A4: Photocleavage of this compound derivatives proceeds through the formation of a highly reactive intermediate, 1,2-naphthoquinone-1-methide []. This intermediate is rapidly hydrated in aqueous solutions, regenerating the starting material and releasing the caged molecule.
Q5: Is this compound involved in any biological processes?
A5: Research suggests that this compound is a metabolite of 2-methylnaphthalene, an environmental pollutant []. It participates in the metabolic activation of 2-methylnaphthalene, potentially contributing to its toxicity.
Q6: What enzymes are involved in the metabolic activation of 2-methylnaphthalene involving this compound?
A6: Cytochrome P450 enzymes and sulfotransferases are key players in the metabolic activation pathway of 2-methylnaphthalene that involves this compound [].
Q7: Can this compound be used to determine critical micelle concentrations (CMC)?
A7: Yes, this compound acts as a marker compound in capillary electrophoresis (CE) to determine the CMC of anionic surfactants []. Its migration time changes in the presence of micelles, allowing for accurate CMC determination.
Q8: Has this compound shown any potential in medicinal chemistry?
A8: Research on the essential oil of Plinia cauliflora, which contains this compound as a major constituent, indicates potential anti-leishmanial activity []. This suggests that this compound or its derivatives could be further investigated for their therapeutic potential.
Q9: What is known about the environmental impact of this compound?
A9: While this compound is a natural constituent of some plants [, , , , , , , , , , , , ], its presence as a metabolite of an environmental pollutant [] raises concerns. More research is needed to understand its persistence, degradation pathways, and potential ecological effects.
Q10: How is this compound typically quantified in different matrices?
A10: Gas chromatography coupled with mass spectrometry (GC-MS) is the predominant analytical technique for quantifying this compound in various samples, including plant extracts and biological fluids [, , , , , , , , , ].
Q11: What is the role of computational chemistry in understanding this compound and its derivatives?
A11: Computational methods like Density Functional Theory (DFT) are used to predict the UV absorption properties of this compound derivatives []. This helps in designing new photocleavable protecting groups with tailored properties.
Q12: How do structural modifications affect the activity of this compound derivatives?
A12: Altering the substituents on the naphthalene ring system influences the photochemical properties and reactivity of this compound derivatives []. These modifications can affect the rate of photorelease, quantum yield, and even introduce new functionalities.
Q13: What safety considerations are associated with handling this compound?
A13: While specific safety data for this compound might be limited, handling it with standard laboratory precautions is advised. As a potential metabolite of a toxic compound [], exposure should be minimized, and appropriate personal protective equipment should be used.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.